molecular formula C11H10N2O3S B8299398 1-tosyl-4-formyl-1H-imidazole CAS No. 37622-92-7

1-tosyl-4-formyl-1H-imidazole

Cat. No.: B8299398
CAS No.: 37622-92-7
M. Wt: 250.28 g/mol
InChI Key: VCTHMGUIGOHZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tosyl-4-formyl-1H-imidazole is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

37622-92-7

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2O3S/c1-9-2-4-11(5-3-9)17(15,16)13-6-10(7-14)12-8-13/h2-8H,1H3

InChI Key

VCTHMGUIGOHZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Formylimidazole (20.0 g, 208.14 mmol) and p-toluenesulfonyl chloride (43.7 g, 229.0 mmol) were suspended in N,N-dimethylacetamide (200 mL). To the obtained suspension was added dropwise triethylamine (23.2 g, 229.0 mmol) at 10° C. or below, and the mixture was stirred at 10° C. or below for 1 hr or more. To the reaction mixture was added n-heptane (60 mL) at 30° C. or below. To the obtained solution was added dropwise water (240 mL) at 30° C. or below for crystallization. The mixture was stirred at room temperature for 1 hr or more to give crystals. The obtained crystals were collected by filtration, and washed with water (300 mL) to give wet crystals. The obtained wet crystals were dried under reduced pressure at an outside temperature of 50° C. to give 1-tosyl-4-formyl-1H-imidazole (44.2 g, 176.6 mmol). yield 85%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Six

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